3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Enzyme Inhibition
The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with a structure closely related to 3,4-dimethoxy-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have demonstrated their potential as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases. These compounds have shown significant in vitro inhibition, with promising implications for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Antagonistic Activities and Pharmacology
Research into biphenylsulfonamides has led to the identification of novel series of endothelin-A (ETA) selective antagonists, with structural modifications enhancing binding and functional activity. These antagonists have shown efficacy in inhibiting pressor effects caused by endothelin-1 in animal models, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).
COX-2 Inhibition for Anti-inflammatory Applications
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory and analgesic drugs. Introduction of a fluorine atom into these molecules significantly increased their COX-1/COX-2 selectivity, leading to the identification of potent and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Enzyme Inhibition and Molecular Docking Studies
New Schiff bases derived from benzenesulfonamides have been synthesized and characterized, demonstrating inhibitory effects on various enzymes such as cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies further elucidated the interactions between these inhibitors and the enzymes, providing insights into their inhibitory mechanisms (Alyar et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit trypanocidal activity, suggesting that they may targetTrypanosoma brucei , a species of parasitic protozoa .
Mode of Action
For instance, the thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit trypanocidal activity, suggesting that they may have a cytotoxic effect on trypanosoma brucei .
Action Environment
The solubility properties of thiazole derivatives could potentially influence their action and efficacy in different environments .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-17-9-8-16(12-18(17)25-2)27(22,23)20-11-10-15-13-26-19(21-15)14-6-4-3-5-7-14/h3-9,12-13,20H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMPBDMYTBDHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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